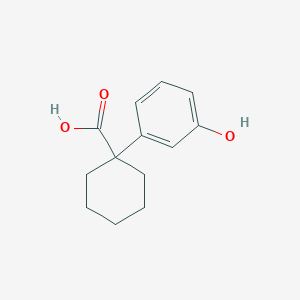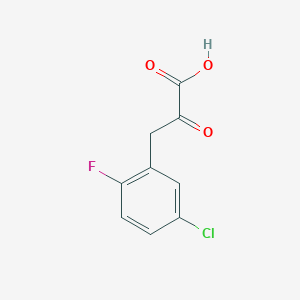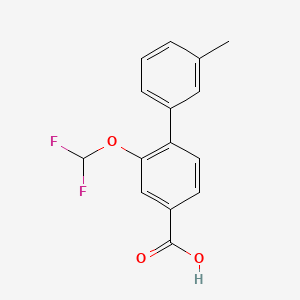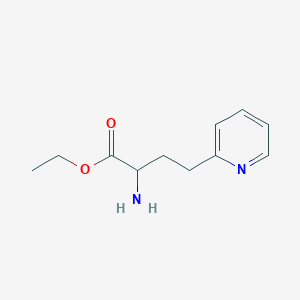![molecular formula C6HBrCl2N2S B13533763 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)
7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine is a heterocyclic compound that features a thieno[3,4-d]pyrimidine core substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloropyrimidine with a brominated thiophene derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thieno[3,4-d]pyrimidine core can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or DMF.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions with amines can yield aminothieno[3,4-d]pyrimidines, while coupling reactions can produce biaryl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it valuable in the development of electronic devices.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways depend on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
2,4-Dichlorothieno[3,4-d]pyrimidine: Lacks the bromine substituent, which can affect its reactivity and applications.
7-Bromo-2-chlorothieno[3,4-d]pyrimidine: Similar structure but with one less chlorine atom, leading to different chemical properties.
Thieno[3,4-d]pyrimidine: The parent compound without any halogen substitutions, used as a core structure in various syntheses.
Uniqueness: 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex molecules and materials with specialized functions.
Propriétés
Formule moléculaire |
C6HBrCl2N2S |
|---|---|
Poids moléculaire |
283.96 g/mol |
Nom IUPAC |
7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C6HBrCl2N2S/c7-4-3-2(1-12-4)5(8)11-6(9)10-3/h1H |
Clé InChI |
CQJLUWWVSARCFS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(S1)Br)N=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








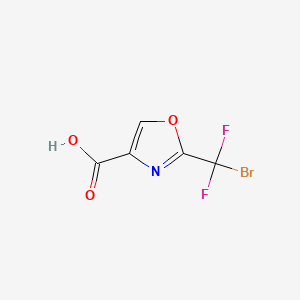
![[4-(Diethylsulfamoyl)-phenyl]-acetic acid](/img/structure/B13533722.png)
